E-10-Hydroxynortriptyline

Übersicht

Beschreibung

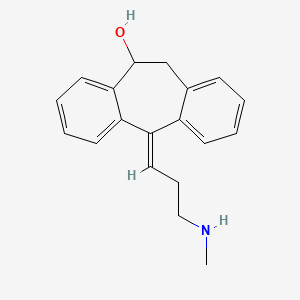

E-10-Hydroxynortriptyline is a major metabolite of the tricyclic antidepressant nortriptyline. It is one of the two isomers of 10-hydroxynortriptyline, with the E-isomer being the quantitatively dominant one. This compound has been studied for its pharmacological effects, particularly its ability to inhibit the uptake of norepinephrine, albeit with about half the potency of nortriptyline .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: E-10-Hydroxynortriptyline is synthesized through the hydroxylation of nortriptyline. This process involves the use of liver cytochrome P-450 enzymes, which hydroxylate nortriptyline at the 10th position to produce this compound .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of human liver microsomes or recombinant cytochrome P-450 enzymes to catalyze the hydroxylation reaction. The reaction conditions typically include maintaining a controlled temperature and pH to optimize enzyme activity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: E-10-Hydroxynortriptyline undergoes several types of chemical reactions, including:

Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.

Reduction: The compound can be reduced to form secondary alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary alcohols.

Substitution: Formation of various substituted derivatives depending on the reagent used

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

E-10-Hydroxynortriptyline exhibits several pharmacological effects that make it a candidate for clinical applications:

- Antidepressant Activity : Clinical studies have indicated that this compound may possess antidepressant properties. A pilot study reported a significant decrease in depression scores among patients treated with this compound, suggesting its efficacy in managing major depressive episodes .

- Reduced Anticholinergic Effects : Compared to nortriptyline, this compound demonstrates considerably lower anticholinergic effects. In a double-blind study, this compound did not significantly reduce saliva flow compared to placebo, indicating a more favorable side effect profile .

Clinical Studies

Several clinical studies have investigated the effects and applications of this compound:

- Pilot Study on Depression :

-

Multicenter Study on Elderly Patients :

- Participants : 38 elderly patients aged 62 to 88 years.

- Dosage : Nortriptyline (parent drug) administered at 75 mg daily.

- Results : The remission rate for nortriptyline was 60%, with this compound levels monitored throughout the study. Higher levels of this compound were associated with fewer anticholinergic side effects .

- Pharmacokinetics and Pharmacodynamics :

Analytical Methods

To evaluate the presence and concentration of this compound in biological samples, various analytical techniques have been employed:

Case Studies

- Case Study on Depression Treatment :

- Case Study on Anticholinergic Effects :

Wirkmechanismus

E-10-Hydroxynortriptyline exerts its effects primarily by inhibiting the reuptake of norepinephrine in the central nervous system. This inhibition increases the synaptic concentration of norepinephrine, thereby enhancing neurotransmission. The compound also exhibits some affinity for serotonin and acetylcholine receptors, contributing to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Nortriptyline: The parent compound from which E-10-Hydroxynortriptyline is derived.

Amitriptyline: Another tricyclic antidepressant that undergoes similar metabolic pathways.

Desipramine: A metabolite of imipramine with similar pharmacological effects.

Uniqueness: this compound is unique in its specific hydroxylation at the 10th position, which significantly alters its pharmacological properties compared to nortriptyline. It has a lower potency in inhibiting norepinephrine uptake but still contributes to the overall therapeutic effects of nortriptyline treatment .

Biologische Aktivität

E-10-Hydroxynortriptyline (E-10-OH-NT) is a significant metabolite of nortriptyline, a tricyclic antidepressant. This compound has garnered attention for its biological activity, particularly in the context of its pharmacological effects, metabolic pathways, and clinical implications. This article reviews the biological activity of E-10-OH-NT, supported by data tables, case studies, and relevant research findings.

Metabolism and Pharmacokinetics

E-10-OH-NT is primarily formed through the hydroxylation of nortriptyline by cytochrome P450 enzymes, particularly CYP2D6. The metabolic pathway is crucial as it influences the pharmacological efficacy and safety profile of nortriptyline.

Table 1: Metabolic Pathway of Nortriptyline

| Substrate | Metabolite | Enzyme | Clinical Relevance |

|---|---|---|---|

| Nortriptyline (NT) | This compound (E-10-OH-NT) | CYP2D6 | Active metabolite with antidepressant properties |

| Nortriptyline (NT) | Demethylnortriptyline | CYP2C19 | Less active; contributes to overall pharmacokinetics |

The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, leading to different metabolic rates. Poor metabolizers may experience higher plasma concentrations of E-10-OH-NT, potentially affecting therapeutic outcomes .

Pharmacological Effects

E-10-OH-NT exhibits distinct pharmacological properties compared to its parent compound, nortriptyline. Notably, it has a significantly reduced anticholinergic effect.

Table 2: Comparison of Anticholinergic Effects

This reduced anticholinergic effect suggests that E-10-OH-NT may offer an improved side effect profile for patients requiring treatment with nortriptyline.

Clinical Implications and Case Studies

Clinical studies have explored the antidepressant properties of E-10-OH-NT. In a pilot study involving patients with major depressive episodes, doses ranging from 75 to 225 mg/day were administered. The study reported a significant decrease in depression scores measured by the Montgomery-Asberg Depression Rating Scale (MADRS), indicating potential antidepressant efficacy .

Case Study Findings

-

Pilot Study on Antidepressant Properties :

- Participants : Five patients with major depressive episodes.

- Treatment : E-10-OH-NT administered in increasing doses.

- Results :

- Multicenter Pharmacokinetic Study :

Eigenschaften

IUPAC Name |

(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGXZGJKNUNLHK-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47132-16-1, 112839-35-7, 112839-36-8 | |

| Record name | trans-10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047132161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112839357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxynortriptyline, (E)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112839368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (E)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT3006Y33U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (E)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2M3MUO01G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD85QI7QOV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.